Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Organocatalysis Physicochemical Profiling Medicinal Chemistry

Researchers seeking CNS-penetrant candidates often face poor permeability from highly basic pyrrolidine scaffolds. This 2-CF3-pyrrolidine HCl salt directly overcomes that limitation: the electron-withdrawing -CF3 group reduces the conjugate acid pKa to ~12.6 (vs. >16 for unsubstituted pyrrolidines), minimizing the charged ammonium species at physiological pH and markedly improving membrane permeability. • Delivers a pKa shift of several units vs. non-fluorinated analogs, enabling precise SAR electronic tuning. • Enhances metabolic stability and lipophilicity for longer-lived probes and PROTAC linkers. • Supplied as a stable, easy-to-weigh hydrochloride salt with confirmed stoichiometry.

Molecular Formula C7H11ClF3NO2
Molecular Weight 233.61 g/mol
Cat. No. B13630646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
Molecular FormulaC7H11ClF3NO2
Molecular Weight233.61 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCNC1C(F)(F)F.Cl
InChIInChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-3-11-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H
InChIKeyPINLZUQADMKESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride: Structural and Physicochemical Baseline for Research Procurement


Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a fluorinated pyrrolidine building block characterized by a pyrrolidine ring bearing a trifluoromethyl (-CF₃) group at the 2-position, a methyl ester at the 3-position, and presented as the hydrochloride salt (C₇H₁₁ClF₃NO₂, MW 233.61 g/mol) . The -CF₃ substituent strongly influences the physicochemical properties of the pyrrolidine scaffold, most notably by significantly reducing the basicity of the pyrrolidine nitrogen [1] and enhancing both lipophilicity and metabolic stability relative to non-fluorinated analogs . These modifications are not incremental; the electronic-withdrawing effect of the -CF₃ group can shift the pKa of the pyrrolidine conjugate acid by several units, fundamentally altering its ionization state at physiological pH [1].

Scaffold 2-CF₃ pyrrolidine with electron-withdrawing effect
Basicity Shift Reduced pKa supports altered ionization state for cell-permeable design
Salt Form Hydrochloride enables accurate stoichiometry and handling

Why Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


This compound is not a generic pyrrolidine ester. Substitution with a non-fluorinated analog, such as methyl pyrrolidine-3-carboxylate, fails to replicate the electron-withdrawing effects that govern the core's reactivity and biological interactions. The -CF₃ group at the 2-position directly impacts the nucleophilicity of the amine for downstream conjugations [1] and profoundly alters the molecule's lipophilic character, which is critical for membrane permeability . Furthermore, regioisomeric substitution, moving the -CF₃ group to the 3- or 4-position on the ring, changes the spatial and electronic environment of both the nitrogen and the ester, leading to different conformational preferences and metabolic vulnerabilities . The following quantitative evidence demonstrates the specific, non-interchangeable nature of this scaffold.

Non-fluorinated analogs
Lack the -CF₃ electron-withdrawing effect; may not replicate ionization state or lipophilicity, limiting membrane permeability.
Regioisomeric substitution
3-CF₃ or 4-CF₃ placement changes electronic and steric environment, altering reactivity and conformational preferences.

Quantitative Differentiation of Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride from In-Class Analogs


Reduced Pyrrolidine Basicity: pKaH Shift vs. Unsubstituted Pyrrolidine

The introduction of a 2-trifluoromethyl group dramatically reduces the basicity of the pyrrolidine nitrogen. Direct photometric measurement in acetonitrile places the pKaH of the conjugate acid of 2-(trifluoromethyl)pyrrolidine at 12.6 [1]. This is a profound shift from the typical range for non-fluorinated pyrrolidines, which exhibit pKaH values between 16 and 20 [1]. The target compound, as a 2-substituted derivative, inherits this electron-withdrawing effect, meaning its nitrogen is significantly less basic than that of a standard pyrrolidine-3-carboxylate building block.

Basicity Shift
Head-to-head
pKaH 12.6 (2-CF₃) vs 16–20 (unsubstituted); >2500-fold decrease
Quantified basicity shift supports altered ionization at phys. pH for cell-permeable design
Acetonitrile, photometric titration
Organocatalysis Physicochemical Profiling Medicinal Chemistry

Enhanced Lipophilicity: Class-Level logD Increase with β-Trifluoromethyl Substitution

A systematic study on a library of isomeric β-trifluoromethyl-substituted pyrrolidines demonstrated that the introduction of the -CF₃ group has a significant effect on the distribution coefficient (logD) . While exact numerical logD values for the 2-substituted regioisomer are not provided in the abstract, the effect is established as significant for the entire class. This contrasts with non-fluorinated pyrrolidine carboxylates, which are significantly more hydrophilic. For instance, the non-fluorinated analog 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, where the -CF3 is replaced by H, has a logD at pH 7.4 of -1.96 [1], indicating it is >100-fold more hydrophilic than a fluorinated counterpart would be.

Lipophilicity Increase
Class-level
Non-fluorinated logD -1.96; β-CF₃ class significantly increases logD; target value not reported
Class-level evidence supports higher lipophilicity; verify for target compound
Data to verify; source-specific review
Drug Design ADME Physicochemical Profiling

Metabolic Stability Advantage: Class-Level Property of β-Trifluoromethyl Pyrrolidines

The Yarmolchuk et al. study of β-trifluoromethyl-substituted pyrrolidines specifically concluded that the -CF₃ group has a significant effect on the metabolic stability of the synthesized compounds . This is a class-level property attributed to the electron-withdrawing nature and strength of the C-F bond, which makes the scaffold resistant to oxidative metabolism compared to non-fluorinated pyrrolidine rings. This finding supports the thesis that 2-(trifluoromethyl)pyrrolidine-3-carboxylate serves as a metabolically more robust building block than its non-fluorinated counterparts.

Metabolic Stability
Class-level
β-CF₃ pyrrolidines show significantly increased metabolic stability vs non-fluorinated controls; quantitative data not available
Class-level property suggests metabolic robustness; requires full-text validation
Source review; data to verify
Drug Metabolism Pharmacokinetics ADME

Regioisomeric Differentiation: 2-CF3 vs. 4-CF3 Substitution Pattern

The target compound (CAS likely 2450298-46-9) presents a 2-trifluoromethyl-3-carboxylate arrangement on the pyrrolidine ring . This is structurally and functionally distinct from the 4-(trifluoromethyl)pyrrolidine-3-carboxylate regioisomer (CAS 1821794-05-1) . The 2-CF3 group is directly adjacent to the ring nitrogen, maximizing its electron-withdrawing influence on the amine's properties (see Evidence Item 1), whereas the 4-CF3 group is one carbon removed, resulting in a different electronic landscape and distinct steric environment around the ester. This regioisomeric variation is not a minor detail; it leads to different reactivity profiles in subsequent chemical transformations and can yield distinct biological SAR.

Regioisomer Identity
Supporting evidence
2-CF₃-3-carboxylate vs 4-CF₃-3-carboxylate; distinct electronic and steric profiles
Regioisomer choice critical for synthetic and biological outcomes
Verify CAS before procurement
Synthetic Chemistry Structure-Activity Relationship Chemical Biology

High-Impact Applications for Methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride Based on Differential Evidence


Scaffold for CNS-Penetrant Probe and Drug Discovery

The combination of significantly reduced basicity (pKaH 12.6 for the 2-CF3-pyrrolidine scaffold vs. >16 for unsubstituted pyrrolidines) [1] and increased lipophilicity directly addresses the major challenge of minimizing the positively charged, poorly permeable ammonium species at physiological pH. This makes the target compound a superior entry point for designing CNS-penetrant candidates compared to non-fluorinated pyrrolidine-3-carboxylate analogs, which would be more extensively protonated and less cell-permeable.

Synthesis of Metabolically Stabilized Biomolecular Probes

For chemists developing fluorescent ligands, PROTAC linkers, or affinity probes where the integrity of the pyrrolidine core over time is critical, this compound offers a route to build in metabolic resilience. The evidence from class-level studies confirms that the β-trifluoromethyl motif significantly enhances metabolic stability . This makes it a strategic choice over metabolically labile, non-fluorinated pyrrolidine building blocks for applications requiring prolonged probe half-life in cellular or in vivo contexts.

Investigating Electronic Effects in Organocatalytic or Medicinal Chemistry SAR

With a directly measured, quantitative pKa shift of several units compared to typical pyrrolidines [1], this compound serves as a precise electronic switch in structure-activity relationship (SAR) studies. The 2-CF3 group's strong electron-withdrawing effect influences both the nucleophilicity of the nitrogen and the electronic character of the amide bond it can form. This distinct, quantifiable property makes it an essential analog in any series exploring the impact of basicity on target binding or functional activity, where the 4-CF3 regioisomer would provide an insufficiently differentiated electronic profile.

Efficient Synthesis of Conformationally Constrained Peptidomimetics

The unique steric and electronic environment created by the vicinal 2-CF3 and 3-methyl ester groups defines a specific conformational bias on the pyrrolidine ring [1]. This makes the compound a valuable precursor for synthesizing constrained β-proline or other peptidomimetic scaffolds with a defined three-dimensional shape. The hydrochloride salt form [1] provides ease of handling, accurate stoichiometry, and good solubility in common organic solvents, differentiating it from free-base alternatives that may be volatile or difficult to weigh precisely for multistep synthesis.

Application
Selection Property
Validation Focus
CNS-penetrant probe design
Reduced pyrrolidine basicity and enhanced lipophilicity
Cell permeability and brain exposure assays
Metabolically stabilized probe synthesis
Metabolic stability of β-CF₃ scaffold
In vitro metabolic stability assays
Electronic effects in SAR studies
Quantifiable basicity shift for electronic modulation
Target binding and functional assay profiling
Conformationally constrained peptidomimetics
Vicinal CF₃ and ester define conformational bias
Conformational analysis and biological activity
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